2-amino-1-cyanoindolizine-3-carboxamide
Description
Properties
CAS No. |
2703780-11-2 |
|---|---|
Molecular Formula |
C10H8N4O |
Molecular Weight |
200.2 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Amino 1 Cyanoindolizine 3 Carboxamide
Established Synthetic Routes to Indolizine (B1195054) Carboxamides
The construction of the indolizine framework, particularly those bearing a carboxamide functional group, is most commonly achieved through 1,3-dipolar cycloaddition reactions. Alternative strategies, including cascade reactions and intramolecular cyclizations, also provide viable pathways to this heterocyclic core.
The most prominent and versatile method for synthesizing the indolizine skeleton is the [3+2] cycloaddition reaction between a pyridinium (B92312) ylide (the 1,3-dipole) and a dipolarophile, such as an alkyne or an alkene. researchgate.net This approach is highly modular, allowing for the introduction of various substituents onto the indolizine ring. researchgate.netresearchgate.net
Pyridinium ylides are crucial intermediates in the synthesis of indolizines. researchgate.net They are typically generated in situ from the corresponding pyridinium salts by deprotonation using a base. organic-chemistry.org The stability of the ylide is often enhanced by the presence of electron-withdrawing groups on the carbanionic carbon, which facilitates its formation and handling. researchgate.net N-phenacylpyridinium salts, for example, readily form stabilized pyridinium ylides that can react with various dipolarophiles. researchgate.net The choice of base and solvent can be optimized to achieve high yields in subsequent reactions. organic-chemistry.org For instance, potassium carbonate in acetonitrile (B52724) has been shown to be an effective system for generating pyridinium ylides for cycloaddition reactions. organic-chemistry.org
The reaction between pyridinium ylides and electron-deficient alkynes, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), is a classical and straightforward method for preparing polysubstituted indolizines. researchgate.net The reaction proceeds through a dihydroindolizine intermediate which spontaneously aromatizes, often under air oxidation, to yield the final indolizine product. researchgate.net More recent advancements have expanded the scope to include less activated or non-symmetrical alkynes, sometimes requiring catalysis or higher temperatures. researchgate.netacs.org Base-promoted regioselective annulation of pyridinium ylides with bromoalkynes has also been developed, offering a chemodivergent route to variously functionalized indolizines. acs.org
Table 1: Examples of Alkyne-Based Cycloadditions for Indolizine Synthesis
| Pyridinium Salt Precursor | Alkyne | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| N-phenacylpyridinium bromide | Dimethyl acetylenedicarboxylate (DMAD) | Base, Room Temp | 1-Benzoyl-2,3-bis(methoxycarbonyl)indolizine | Good | researchgate.net |
| Pyridinium salt | Bromoalkyne | K₂CO₃, 80 °C | C2-acylmethylated indolizine | Good | acs.org |
EWG: Electron-Withdrawing Group; TEMPO: 2,2,6,6-tetramethyl-1-piperidinyloxy
A significant advancement in indolizine synthesis involves the use of alkenes as dipolarophiles in place of alkynes. rsc.orgrsc.org This pathway requires an additional oxidation step to convert the initially formed tetrahydroindolizine cycloadduct into the aromatic indolizine. rsc.org This method is particularly relevant for the synthesis of indolizine-3-carboxamides.
A one-pot procedure has been developed that combines the 1,3-dipolar cycloaddition of N-(cyanomethyl)pyridinium ylides with alkenes, followed by aromatization and a regiospecific hydration of a nitrile group to a carboxamide. rsc.orgrsc.org This transformation is effectively promoted by tetrakispyridinecobalt(II) dichromate (TPCD). rsc.org The use of TPCD is crucial as it facilitates both the aromatization of the cycloadduct and the subsequent selective hydration of the C3-nitrile to the desired carboxamide. rsc.org
Alternatively, when manganese(IV) oxide (MnO₂) is used as the oxidant, the reaction stops at the indolizine-3-carbonitrile (B1625603) stage without hydration, demonstrating the selective role of the oxidizing agent. rsc.orgrsc.org This dual reactivity provides a selective pathway to either the nitrile or the carboxamide derivative from the same set of starting materials. rsc.org
Table 2: Selective Synthesis of Indolizine-3-carboxamides vs. Indolizine-3-carbonitriles
| Pyridinium Ylide Precursor | Alkene Dipolarophile | Oxidant/Promoter | Key Transformation | Product Type | Yield | Reference |
|---|---|---|---|---|---|---|
| N-(cyanomethyl)pyridinium bromide | Dimethyl maleate | TPCD | Aromatization & Nitrile Hydration | Indolizine-3-carboxamide | Good to High | rsc.orgrsc.org |
TPCD: Tetrakispyridinecobalt(II) dichromate
Cascade reactions, where multiple bond-forming events occur in a single pot, offer an efficient and atom-economical approach to complex molecules like indolizines. organic-chemistry.orgnih.gov One such method involves a copper-catalyzed three-component reaction of pyridines, methyl ketones, and alkenoic acids. organic-chemistry.org This process proceeds through a cascade of copper-catalyzed bromination, 1,3-dipolar cycloaddition, and subsequent oxidative decarboxylation and aromatization. organic-chemistry.org
Annulation reactions provide another powerful route. Lewis acid-catalyzed decarboxylative annulation of 2-aminoindole-3-carboxylates with ynals has been shown to produce complex fused carboline systems through a spirocyclic intermediate, highlighting a strategy that could be adapted for indolizine synthesis. researchgate.net Similarly, redox-annulations of cyclic amines with appropriately substituted benzaldehydes offer a pathway to polycyclic nitrogen-containing systems. nih.gov These strategies underscore the potential for constructing the indolizine core through convergent, multi-step, one-pot processes.
Intramolecular cyclization represents a fundamental strategy for the formation of heterocyclic rings. For the indolizine system, this can be envisioned through several routes. A novel approach involves a radical cross-coupling and cyclization of 2-(pyridin-2-yl)acetate derivatives with sulfoxonium ylides, providing access to structurally diverse 1,2,3-trisubstituted indolizines. rsc.org
While many intramolecular cyclization methods focus on related indole (B1671886) or oxindole (B195798) structures, the principles are applicable. rsc.org For instance, the intramolecular cyclization of N-aryl amides to form 3-amino oxindoles demonstrates the power of forming a five-membered ring fused to an existing six-membered aromatic ring. rsc.org Adapting such strategies, where a suitably functionalized pyridine (B92270) derivative undergoes intramolecular cyclization, presents a viable, though less common, pathway to the indolizine scaffold.
Condensation Reactions Utilizing Key Building Blocks
Condensation reactions form a cornerstone of the synthesis of the indolizine ring system. These methods typically involve the reaction of a pyridine derivative with a suitable partner containing an active methylene (B1212753) group, leading to cyclization and the formation of the bicyclic indolizine core.
Reactions Involving Cyanoacetamide Derivatives
Cyanoacetamide and its derivatives are versatile building blocks in heterocyclic synthesis due to their reactive nature. tubitak.gov.trresearchgate.net These compounds possess both nucleophilic and electrophilic centers, allowing them to participate in a variety of condensation and cyclization reactions. tubitak.gov.tr The active methylene group in cyanoacetamide can be readily deprotonated to form a carbanion, which can then act as a nucleophile.
While direct synthesis of 2-amino-1-cyanoindolizine-3-carboxamide using cyanoacetamide is not extensively detailed in the provided results, the analogous synthesis of 2-amino-indole-3-carboxamides provides a relevant model. nih.govnih.gov This process involves the reaction of a suitable halo-substituted aromatic or heteroaromatic compound with a cyanoacetamide derivative. nih.gov A one-pot, two-step method has been developed for synthesizing 2-amino-indole-3-carboxamides from 2-halonitrobenzenes and cyanoacetamides. nih.gov This sequence first generates an intermediate via a nucleophilic aromatic substitution (SNAr) reaction under basic conditions, followed by a reduction/cyclization process to yield the final product. nih.gov This approach highlights the potential for using a substituted pyridine precursor that can react with cyanoacetamide to form the desired indolizine structure.
Use of 2-(Pyridin-2-yl)acetonitrile and Related Precursors
A more direct and commonly employed precursor for the synthesis of indolizine derivatives is 2-(pyridin-2-yl)acetonitrile and its related acetate (B1210297) counterparts. rsc.orgorganic-chemistry.orgorganic-chemistry.orgacs.org These molecules contain the pre-formed pyridine ring and an adjacent active methylene group, making them ideal starting materials for building the second, five-membered ring of the indolizine system.
Various synthetic strategies utilize these precursors. For instance, a palladium-catalyzed regioselective annulation of 2-(pyridin-2-yl)acetonitrile derivatives with propargyl carbonates provides a straightforward route to polysubstituted indolizines. organic-chemistry.orgorganic-chemistry.org The regioselectivity of this reaction is highly dependent on the choice of the phosphine (B1218219) ligand. organic-chemistry.orgorganic-chemistry.org Another approach involves the three-component condensation of 2-(pyridin-2-yl)acetonitrile with aldehydes and isonitriles, leading to diversely substituted indolizines. rsc.org Additionally, a divergent synthesis of two types of indolizines has been described starting from pyridine-2-acetonitriles, arylglyoxals, and trimethylsilyl (B98337) cyanide (TMSCN). rsc.org
Targeted Synthesis of 2-Amino-1-cyanoindolizine-3-carboxamide via Multi-Component Reactions
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules like 2-amino-1-cyanoindolizine-3-carboxamide in a single step from three or more starting materials. acs.orgnih.govresearchgate.net These reactions are highly valued for their ability to rapidly generate molecular diversity. researchgate.netmdpi.com
Reductive Cyclization Pathways
Reductive cyclization is a powerful strategy for the synthesis of heterocyclic compounds. This method typically involves the reduction of a functional group, such as a nitro or azide (B81097) group, which then triggers an intramolecular cyclization to form the ring system. While the search results mention the synthesis of indolines via a photocatalytic intramolecular reductive cyclization, specific details on its application to 2-amino-1-cyanoindolizine-3-carboxamide are not provided. researchgate.net However, the general principle of reductive cyclization is demonstrated in the synthesis of 2-amino-indole-3-carboxamides, where a nitro group is reduced to an amino group, which then participates in the cyclization. nih.govnih.gov
Nucleophilic Aromatic Substitution (SNAr) Initiated Processes
Nucleophilic aromatic substitution (SNAr) is a key reaction type in the synthesis of aromatic and heteroaromatic compounds. wikipedia.orgyoutube.com In an SNAr reaction, a nucleophile displaces a leaving group on an aromatic ring that is activated by electron-withdrawing groups. wikipedia.org This mechanism is fundamental to several of the synthetic strategies discussed.
The synthesis of 2-amino-indole-3-carboxamides from 2-halonitrobenzenes and cyanoacetamides explicitly proceeds via an initial SNAr step. nih.govnih.gov The electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack by the cyanoacetamide anion. nih.gov This initial substitution is followed by a reductive cyclization to form the final product. nih.gov This two-step, one-pot procedure underscores the utility of SNAr reactions in initiating the formation of complex heterocyclic structures. nih.gov The reactivity in SNAr reactions is influenced by the nature of the leaving group and the presence of activating groups on the aromatic ring. wikipedia.org
Catalytic Strategies in Indolizine Carboxamide Synthesis
The synthesis of functionalized indolizine carboxamides heavily relies on advanced catalytic systems. These catalysts facilitate the intricate bond formations required to construct the bicyclic indolizine core and introduce its specific substituents with high efficiency and selectivity. Both transition metal catalysis and organocatalysis have proven to be powerful tools in this endeavor.
Transition Metal-Catalyzed Processes (e.g., Palladium, Rhodium, Gold)
Transition metals, particularly gold, have emerged as highly effective catalysts for the synthesis of aminoindolizine derivatives. A notable example is a three-component reaction involving a heteroaryl aldehyde (such as 2-pyridinecarboxaldehyde), an amine, and a terminal alkyne. This method provides rapid and atom-economical access to the substituted aminoindolizine core.
Gold(III) catalysts, such as sodium tetrachloroaurate(III) dihydrate (NaAuCl₄·2H₂O) and gold(III) chloride (AuCl₃), are particularly efficient. eurekaselect.com Research has shown that using just 1 mol% of NaAuCl₄·2H₂O can yield up to 95% of the desired aminoindolizine product in as little as 1.5 hours. eurekaselect.com This gold-catalyzed process involves an initial coupling of the three components, followed by a cycloisomerization step to form the final indolizine ring system. eurekaselect.combenthamdirect.com
Table 1: Gold-Catalyzed Three-Component Synthesis of Aminoindolizines Reaction of 2-pyridinecarboxaldehyde, piperidine, and phenylacetylene.
| Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| NaAuCl₄·2H₂O (1) | None | 60 | 1.5 | 95 | eurekaselect.com |
| NaAuCl₄·2H₂O (1) | Water | 60 | 3 | 88 | eurekaselect.com |
| AuCl₃ (1) | Water | 60 | 3 | 86 | eurekaselect.com |
| AuCl (5) | Water | 60 | 12 | 20 | eurekaselect.com |
While gold is prominent, other transition metals like copper, palladium, and rhodium are also instrumental in the synthesis of indolizines and related nitrogen heterocycles. organic-chemistry.orgresearchgate.net For instance, copper(I) bromide (CuBr) has been used to catalyze the reaction of pyridine, acetophenone, and nitroolefins to yield indolizine derivatives. nih.gov Palladium catalysts are employed in reactions of propargylic pyridines with aroyl chlorides to give indolizines via a 5-endo-dig cyclization. organic-chemistry.org
Furthermore, the direct synthesis of indolizine-3-carboxamides can be achieved through a 1,3-dipolar cycloaddition of pyridinium N-ylides to alkenes. In a one-pot reaction, the use of tetrakispyridinecobalt(II) dichromate (TPCD) as an oxidant leads to aromatization and a subsequent regiospecific hydration of a nitrile group to form the C3-carboxamide. rsc.org This demonstrates a transition metal-mediated pathway to directly install the carboxamide functionality.
Organocatalysis in Indolizine Formation
Organocatalysis, which utilizes small, metal-free organic molecules to accelerate chemical reactions, offers a complementary approach to transition metal-based methods. This strategy is particularly valuable for the functionalization of the indolizine core.
Research has demonstrated the use of Brønsted acids, such as trifluoroacetic acid (TFA) and diphenyl phosphate (B84403), as effective organocatalysts for the C3-alkylation of indolizines. rsc.orgrsc.org This reaction proceeds by activating substrates like ortho-hydroxybenzyl alcohols, which then react selectively at the electron-rich C3 position of the indolizine ring. rsc.org This establishes a method for introducing substituents at a key position of the scaffold under metal-free conditions.
While direct organocatalytic synthesis of the main indolizine ring is less common, L-proline has been widely used as a catalyst in multicomponent reactions to form various nitrogen-containing heterocycles, including 3-amino alkylated indoles. researchgate.netrsc.org These reactions, often proceeding through an enamine intermediate, highlight the power of organocatalysis in constructing complex molecular architectures from simple precursors. wikipedia.orgnih.gov The principles from these syntheses can be conceptually extended to the design of organocatalytic routes toward functionalized indolizines. For example, a three-component condensation of an indole, an aldehyde, and malononitrile (B47326) can be efficiently catalyzed by L-proline. researchgate.net
Green Chemistry Approaches in Synthetic Design
In line with the principles of sustainable chemistry, several green methodologies have been applied to the synthesis of indolizine derivatives. These approaches aim to reduce waste, minimize energy consumption, and use less hazardous materials.
Solvent-Free Methods
A significant advancement in the green synthesis of aminoindolizines is the development of solvent-free reaction conditions. The highly efficient gold-catalyzed three-component synthesis of aminoindolizines can be performed neat, completely eliminating the need for a solvent. eurekaselect.combenthamdirect.comrsc.org This not only reduces chemical waste but also simplifies product purification. Similarly, copper-catalyzed syntheses of indolizine derivatives have been successfully conducted under solvent-free conditions. nih.gov
Organocatalytic reactions also lend themselves well to solvent-free protocols. The L-proline-catalyzed one-pot, three-component synthesis of 3-amino-alkylated indoles, a related heterocyclic system, proceeds efficiently at room temperature without any solvent, offering high yields and environmental benefits. rsc.org
Microwave-Assisted Synthesis
Microwave irradiation has become a valuable tool in organic synthesis for its ability to dramatically reduce reaction times and often improve product yields. rsc.org This technology has been successfully applied to the synthesis of indolizine-related structures. For instance, the synthesis of pyrido[2,3-b]indolizines, an annulated indolizine system, can be achieved through a microwave-assisted domino reaction of N-(cyanomethyl)-2-alkylpyridinium salts and enaminones. rsc.org
The broader applicability of microwave assistance is seen in the synthesis of various other nitrogen heterocycles. Efficient protocols have been developed for quinolines, benzimidazoles, and imidazo[1,2-a]pyrimidin-5(8H)-ones, where microwave heating can shorten reaction times from hours to mere minutes compared to conventional heating methods. rsc.orgjbclinpharm.org
Sonication-Enhanced Reactions
The use of ultrasonic irradiation, or sonochemistry, is another green technique that enhances chemical reactivity through the phenomenon of acoustic cavitation. nih.gov The formation, growth, and collapse of microscopic bubbles in a liquid medium generate localized hot spots with extreme temperatures and pressures, which can accelerate reaction rates. eurekaselect.combenthamdirect.com
This method is broadly applicable to the synthesis of a wide range of nitrogen and oxygen-containing heterocycles. eurekaselect.combenthamdirect.com While specific examples for the target molecule are not prevalent, reviews on the topic highlight that sonication often leads to higher yields, shorter reaction times, and increased product purity. eurekaselect.combenthamdirect.comnih.govmdpi.com For example, ultrasound has been used to promote the synthesis of N-substituted pyrroles and pyrimidines, demonstrating its utility in constructing heterocyclic scaffolds that are important in medicinal chemistry. mdpi.com The use of ultrasound is considered an eco-friendly and energy-efficient method in sustainable chemistry. benthamdirect.com
Regioselectivity and Stereoselectivity in Synthesis
The specific arrangement of substituents in 2-amino-1-cyanoindolizine-3-carboxamide—an amino group at C2, a cyano group at C1, and a carboxamide group at C3—necessitates a high degree of regiocontrol in any synthetic approach.
One of the most common strategies for constructing the indolizine nucleus is the 1,3-dipolar cycloaddition of a pyridinium ylide with a suitable dipolarophile. The regioselectivity of this reaction is heavily influenced by the electronic and steric properties of both the ylide and the dipolarophile. For the target molecule, a plausible dipolarophile would be an electron-deficient alkene bearing cyano and carboxamide functionalities. The inherent electron-donating nature of the amino group, which would likely be introduced as part of the pyridinium ylide or a precursor, would direct the cycloaddition.
Another approach to control regioselectivity involves the direct functionalization of the indolizine ring. For instance, direct lithiation of 2-substituted indolizines has been shown to occur selectively at the 5-position, which is not the desired location for the cyano or carboxamide groups in the target molecule. rsc.orgresearchgate.net However, palladium-catalyzed annulation reactions of 2-(pyridin-2-yl)acetonitrile derivatives with propargyl carbonates offer a pathway to polysubstituted indolizines, where the choice of phosphine ligand can dictate the regiochemical outcome. nih.gov
Stereoselectivity is not a primary concern for the synthesis of the aromatic 2-amino-1-cyanoindolizine-3-carboxamide itself. However, in synthetic routes that proceed through non-aromatic intermediates, such as tetrahydroindolizines, diastereoselective and enantioselective control can be crucial. For example, the diastereo- and enantioselective [3+2] cycloaddition between pyridinium ylides and enones can produce chiral tetrahydroindolizines, which can then be aromatized. researchgate.net The stereochemistry of these intermediates can be transferred to create axial chirality in the final aromatic products. researchgate.net
Functional Group Tolerance and Diversity in Synthetic Pathways
The successful synthesis of 2-amino-1-cyanoindolizine-3-carboxamide is contingent on the compatibility of the cyano, amino, and carboxamide groups with the reaction conditions employed. Multicomponent reactions (MCRs) are particularly advantageous in this regard as they can often be performed under mild conditions, thus preserving sensitive functional groups. wikipedia.orgsciforum.net
Gold-catalyzed multicomponent reactions of heteroaryl aldehydes, amines, and alkynes have demonstrated good functional group tolerance, providing access to substituted aminoindolizines. nih.govnih.gov This methodology could potentially be adapted for the synthesis of the target compound by using appropriately functionalized starting materials. Similarly, copper-catalyzed multicomponent reactions have been employed to synthesize a library of aminoindolizino[8,7-b]indoles, showcasing the versatility of this approach.
The tolerance of various functional groups in palladium-catalyzed cross-coupling and cycloisomerization reactions is also well-documented and offers another viable route. nih.gov For instance, the synthesis of fluorinated 3-pyrroline (B95000) aminals via a Pd(0)-catalyzed three-component reaction demonstrates the compatibility of this approach with a wide array of functional groups, including esters, amides, and heterocycles.
The diversity of synthetic pathways allows for the introduction of a wide range of substituents on the indolizine core. This is particularly evident in multicomponent strategies where the starting materials can be readily varied. wikipedia.orgsciforum.net This modularity would be beneficial for creating a library of related compounds for further research.
Below is a table summarizing potential synthetic strategies and key considerations based on analogous reactions:
| Synthetic Strategy | Key Reaction Type | Regiocontrol Method | Functional Group Considerations |
| Multicomponent Reaction | 1,3-Dipolar Cycloaddition | Electronic/steric bias of pyridinium ylide and dipolarophile | Mild conditions often tolerate diverse functional groups. |
| Multicomponent Reaction | Metal-Catalyzed Coupling/Cycloisomerization (e.g., Au, Cu, Pd) | Ligand effects, nature of starting materials | Generally good tolerance for various functional groups. |
| Stepwise Synthesis | Functionalization of Pre-formed Indolizine Core | Directed metalation, cross-coupling reactions | Protection of existing functional groups may be necessary. |
Reactivity and Chemical Transformations of 2 Amino 1 Cyanoindolizine 3 Carboxamide
Post-Synthetic Functionalization and Derivatization
The strategic location of reactive functional groups on the 2-amino-1-cyanoindolizine-3-carboxamide molecule allows for a wide array of post-synthetic modifications. These transformations are crucial for developing libraries of novel compounds with diverse chemical and biological properties.
Reactions Involving the 2-Amino Group
The 2-amino group is a key site for derivatization, readily undergoing reactions typical of primary aromatic amines. These include acylation, alkylation, and condensation reactions. For instance, the reaction of related 2-amino-3-cyanoquinoxaline 1,4-dioxides with various reagents can lead to the formation of amide derivatives. researchgate.net Condensation with isocyanates and isothiocyanates is another common transformation, although the regioselectivity of the reaction can be influenced by the substitution pattern, with addition sometimes occurring at the endocyclic nitrogen. nih.gov The amino group can also participate in cyclization reactions to form fused heterocyclic systems.
Transformations of the 1-Cyano Moiety
The 1-cyano group is a versatile handle for a variety of chemical transformations. It can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or participate in cycloaddition reactions. The reactivity of the cyano group is influenced by the electronic nature of the indolizine (B1195054) ring. In some instances, the cyano moiety has been observed to be released during complexation with other molecules, indicating its potential as a leaving group under certain conditions. nih.gov
Derivatizations of the 3-Carboxamide Group
The 3-carboxamide group offers opportunities for modification through hydrolysis, dehydration to a nitrile, or by N-alkylation or N-acylation of the amide nitrogen. The derivatization of carboxyl groups is a common strategy in medicinal chemistry to alter a compound's physicochemical properties. nih.gov For example, conversion to tertiary or quaternary amines can enhance solubility and charge state. nih.gov
Elucidation of Reaction Mechanisms and Pathways
Understanding the mechanisms of the reactions involving 2-amino-1-cyanoindolizine-3-carboxamide is fundamental to controlling the outcome of synthetic transformations. Computational studies, such as semiempirical PM3 calculations, have been employed to predict the stability of reaction intermediates and transition states, thereby corroborating experimental observations. nih.gov For instance, in reactions with isocyanates and isothiocyanates, computational analysis has helped to explain the observed regioselectivity and the relative stabilities of endo and exo adducts. nih.gov The formation of adducts is often a stepwise process, and the identification of transition structures provides insight into the reaction's energetic profile. nih.gov
Palladium-Catalyzed Carbonylation Reactions for Carboxamide Linkages
Palladium-catalyzed carbonylation reactions are a powerful tool for the introduction of carbonyl functionalities into organic molecules. While the direct carbonylation of the 2-amino-1-cyanoindolizine-3-carboxamide to form additional carboxamide linkages has not been explicitly detailed in the surveyed literature, the principles of aminocarbonylation on related heterocyclic systems provide a strong basis for predicting its potential reactivity.
Generally, the aminocarbonylation of a halo-substituted heterocycle proceeds via a catalytic cycle involving the oxidative addition of the palladium(0) catalyst to the halide, followed by the insertion of carbon monoxide to form a palladium-acyl intermediate. Subsequent reaction with an amine leads to the formation of the desired carboxamide and regeneration of the palladium(0) catalyst.
For a molecule like 2-amino-1-cyanoindolizine-3-carboxamide, a precursor bearing a halogen atom, for instance at the C-5, C-6, C-7, or C-8 position of the pyridine (B92270) ring of the indolizine core, would be required to participate in such a reaction. The presence of the amino group at the C-2 position could potentially influence the reaction through its electronic effects or by acting as an internal nucleophile, although the latter is less likely under standard aminocarbonylation conditions.
A representative example of palladium-catalyzed aminocarbonylation on a related nitrogen heterocycle, 3-iodopyridine, with aminoethanol demonstrates the formation of an amide. nih.gov This reaction showcases the general conditions that could be adapted for a hypothetical halo-substituted 2-amino-1-cyanoindolizine-3-carboxamide.
Table 1: Representative Palladium-Catalyzed Aminocarbonylation
| Entry | Aryl Halide | Amine | Catalyst | Base | Solvent | Temp (°C) | Product | Yield (%) |
| 1 | 3-Iodopyridine | 2-Aminoethanol | Pd(OAc)₂ / PPh₃ | Cs₂CO₃ | DMF | 100 | N-(2-hydroxyethyl)nicotinamide | 75 |
Data sourced from a study on the aminocarbonylation of iodoarenes with aliphatic aminoalcohols. nih.gov
It is important to note that the electronic nature of the 2-amino-1-cyanoindolizine-3-carboxamide core, with its strong electron-withdrawing groups, may impact the oxidative addition step, potentially requiring more electron-rich phosphine (B1218219) ligands or higher reaction temperatures to achieve efficient conversion.
Suzuki Coupling and Other Cross-Coupling Strategies for Derivatization
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are indispensable methods for the formation of C-C bonds and the derivatization of heterocyclic systems. The functionalization of the indolizine core using these methods has been an area of active research.
The reactivity of indolizines in palladium-catalyzed cross-coupling reactions is highly dependent on the position of substitution and the electronic nature of the substituents. The C-3 position of the indolizine ring is known to be susceptible to electrophilic attack and can participate in direct C-H arylation. nih.govresearchgate.net This suggests that if a suitable leaving group (e.g., a halide) were installed on the 2-amino-1-cyanoindolizine-3-carboxamide, derivatization at that position would be feasible.
Kinetic studies on the palladium-catalyzed arylation of substituted indolizines have shown that electron-withdrawing groups at the C-2 position can suppress the rate of reaction at C-3. nih.gov For instance, the relative rate of arylation for 2-carboethoxyindolizine was found to be slower than that of the unsubstituted indolizine. nih.gov This finding is highly relevant for 2-amino-1-cyanoindolizine-3-carboxamide, which possesses strong electron-withdrawing cyano and carboxamide groups at the C-1 and C-3 positions, respectively. These groups would be expected to decrease the electron density of the indolizine ring system, potentially making oxidative addition more challenging.
Despite this, successful cross-coupling on electron-deficient indolizines has been reported. For example, the direct C-3 alkynylation of indolizine-1-carbonitrile (B3051405) with (2,2-dibromovinyl)arenes has been achieved using a palladium catalyst. tandfonline.com This demonstrates that with the appropriate choice of catalyst, ligand, and reaction conditions, even electron-poor indolizine systems can be effectively functionalized.
A plausible strategy for the derivatization of 2-amino-1-cyanoindolizine-3-carboxamide would involve the introduction of a halogen at one of the available positions on the pyridine ring (C-5, C-6, C-7, or C-8). This halo-indolizine could then serve as a substrate in Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling reactions to introduce a variety of aryl, alkynyl, or amino substituents, respectively.
Table 2: Representative Suzuki Coupling on a Substituted Indolizine
| Entry | Indolizine Substrate | Aryl Halide | Catalyst | Base | Solvent | Temp (°C) | Product | Yield (%) |
| 1 | 2-Carboethoxyindolizine | 4-Nitrophenyl bromide | PdCl₂(PPh₃)₂ | KOAc | NMP | 100 | 3-(4-Nitrophenyl)-2-carboethoxyindolizine | 85 |
Data adapted from a study on the palladium-catalyzed arylation of indolizines. nih.gov
The conditions outlined in Table 2 for the arylation of 2-carboethoxyindolizine provide a valuable starting point for the potential derivatization of a halo-substituted 2-amino-1-cyanoindolizine-3-carboxamide. The choice of phosphine ligand and base would be crucial in overcoming the electronic deactivation by the cyano and carboxamide groups. Bulky, electron-rich phosphine ligands are often employed in Suzuki couplings of less reactive aryl halides and may prove beneficial in this context. libretexts.org
Spectroscopic and Structural Characterization Techniques for Indolizine 3 Carboxamides
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules in solution. For 2-amino-1-cyanoindolizine-3-carboxamide, both one- and two-dimensional NMR methods are invaluable for unambiguous assignment of its proton (¹H) and carbon (¹³C) signals.
One- and Two-Dimensional NMR Analysis for Structural Assignment
The ¹H NMR spectrum of 2-amino-1-cyanoindolizine-3-carboxamide is expected to exhibit distinct signals for the protons of the indolizine (B1195054) ring system and the amide and amino functional groups. The chemical shifts of the pyridinoid ring protons (H-5, H-6, H-7, and H-8) would provide key information about the electronic environment of the bicyclic system. Due to the electron-donating nature of the amino group at the 2-position and the electron-withdrawing effects of the cyano and carboxamide groups at the 1- and 3-positions respectively, a complex chemical shift pattern is anticipated.
The ¹³C NMR spectrum would complement the proton data, with the carbon signals of the cyano (C≡N) and carbonyl (C=O) groups appearing in the characteristic downfield regions. The chemical shifts of the indolizine ring carbons would further confirm the substitution pattern.
To definitively assign these signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed. A COSY spectrum would reveal the coupling relationships between adjacent protons, aiding in the assignment of the pyridinoid ring protons. The HSQC spectrum correlates directly bonded proton and carbon atoms, while the HMBC spectrum reveals longer-range couplings (typically 2-3 bonds) between protons and carbons, which is crucial for assigning quaternary carbons and confirming the connectivity of the substituent groups to the indolizine core.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for 2-amino-1-cyanoindolizine-3-carboxamide in a suitable solvent (e.g., DMSO-d₆)
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
| H-5 | 7.5 - 8.5 | C-5: 120 - 130 | C-4, C-6, C-8a |
| H-6 | 6.5 - 7.5 | C-6: 110 - 120 | C-5, C-7, C-8 |
| H-7 | 6.5 - 7.5 | C-7: 110 - 120 | C-6, C-8, C-8a |
| H-8 | 7.0 - 8.0 | C-8: 120 - 130 | C-6, C-7, C-8a |
| -NH₂ (2-position) | 5.0 - 7.0 (broad) | C-2: 140 - 150 | C-1, C-3, C-8a |
| -CONH₂ (3-position) | 7.0 - 8.0 (broad) | C-3: 110 - 120 | C-2, C-4, C=O |
| -C≡N (1-position) | - | C-1: 90 - 100 | C-2, C-8a |
| C=O (carboxamide) | - | C=O: 160 - 170 | H of CONH₂ |
| C-8a | - | C-8a: 130 - 140 | H-5, H-7, H-8 |
Note: These are predicted ranges and the actual values can vary based on solvent and other experimental conditions.
Variable Temperature NMR for Rotational Barriers
The carboxamide group (-CONH₂) in 2-amino-1-cyanoindolizine-3-carboxamide can exhibit restricted rotation around the C-N bond due to its partial double bond character. This can lead to the observation of distinct signals for the two amide protons at lower temperatures. montana.edu As the temperature is increased, the rate of rotation around this bond increases, causing the two signals to broaden and eventually coalesce into a single, sharp peak. montana.edunih.govmdpi.com
Variable temperature (VT) NMR studies can be used to determine the energy barrier to this rotation (the Gibbs free energy of activation, ΔG‡). montana.edunih.gov By measuring the coalescence temperature (Tc) and the difference in chemical shift (Δν) between the two signals at a temperature well below coalescence, the rotational barrier can be calculated using the Eyring equation. nih.gov Similar dynamic NMR studies have been performed on other indolizine-2-carboxamides to explore the N-CO rotational barriers. rsc.org
Mass Spectrometry for Molecular Confirmation
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For 2-amino-1-cyanoindolizine-3-carboxamide, high-resolution mass spectrometry (HRMS) would be employed to confirm its molecular formula (C₁₀H₇N₅O). The experimentally determined exact mass should be in close agreement with the calculated theoretical mass.
The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. Common fragmentation pathways for related amino acid and perfluoroacyl derivatives involve the cleavage of C-C and C-N bonds. nih.gov For 2-amino-1-cyanoindolizine-3-carboxamide, characteristic fragments might arise from the loss of the carboxamide group (CONH₂), the cyano group (CN), or other small neutral molecules.
Table 2: Predicted High-Resolution Mass Spectrometry Data for 2-amino-1-cyanoindolizine-3-carboxamide
| Ion | Molecular Formula | Calculated m/z |
| [M+H]⁺ | C₁₀H₈N₅O⁺ | 214.0723 |
| [M+Na]⁺ | C₁₀H₇N₅ONa⁺ | 236.0543 |
| [M-NH₂]⁺ | C₁₀H₅N₄O⁺ | 197.0458 |
| [M-CONH₂]⁺ | C₉H₆N₄⁺ | 170.0638 |
Infrared Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups in a molecule. The IR spectrum of 2-amino-1-cyanoindolizine-3-carboxamide is expected to show characteristic absorption bands for the various functional groups present.
The N-H stretching vibrations of the primary amino (-NH₂) and amide (-CONH₂) groups are expected to appear in the region of 3200-3500 cm⁻¹. uantwerpen.be The presence of two bands in this region for the amino group is typical, corresponding to the symmetric and asymmetric stretching modes. The C≡N stretching vibration of the cyano group is expected to appear as a sharp, medium-intensity band around 2220-2260 cm⁻¹. nih.gov The C=O stretching vibration of the amide carbonyl group is a strong band typically observed in the range of 1630-1690 cm⁻¹. rsc.org Bending vibrations for the N-H groups would also be present at lower wavenumbers.
Table 3: Predicted Infrared Absorption Frequencies for 2-amino-1-cyanoindolizine-3-carboxamide
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| Amino (-NH₂) | N-H Stretch | 3300 - 3500 |
| Amide (-CONH₂) | N-H Stretch | 3200 - 3400 |
| Cyano (-C≡N) | C≡N Stretch | 2220 - 2260 |
| Amide (C=O) | C=O Stretch | 1630 - 1690 |
| Aromatic C-H | C-H Stretch | 3000 - 3100 |
| Aromatic C=C | C=C Stretch | 1450 - 1600 |
| Amino/Amide | N-H Bend | 1550 - 1650 |
X-ray Crystallography for Solid-State Structure Determination
While NMR, MS, and IR provide valuable information about the connectivity and functional groups of a molecule, X-ray crystallography provides the definitive three-dimensional structure in the solid state. Obtaining suitable single crystals of 2-amino-1-cyanoindolizine-3-carboxamide would allow for the precise determination of bond lengths, bond angles, and torsional angles.
The crystal structure would confirm the planarity of the indolizine ring system and reveal the conformation of the carboxamide and amino substituents. Furthermore, the packing of the molecules in the crystal lattice, governed by intermolecular interactions such as hydrogen bonding and π-π stacking, would be elucidated. The amino and amide groups are expected to be key participants in hydrogen bonding networks, which can significantly influence the physical properties of the compound. The solid-state structure of related spiro[indoline-3,3′-indolizine]s has been determined using this technique. nih.gov
Theoretical and Computational Investigations of 2 Amino 1 Cyanoindolizine 3 Carboxamide
Quantum Mechanical (QM) Calculations
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are powerful tools for investigating the electronic structure and reactivity of complex organic molecules, including indolizine (B1195054) derivatives. researchgate.netnih.gov
DFT calculations are widely used to determine the geometric and electronic properties of molecules. For the indolizine ring system, DFT studies have been employed to understand its stability and reactivity. A comparative study of indole (B1671886) isomers using DFT at the B3LYP/6-311+G** level of theory revealed that indolizine is the most stable among indole and isoindole. researchgate.net This stability is attributed to its electronic configuration and lower Gibbs free energy. researchgate.net
For a substituted indolizine like 2-amino-1-cyanoindolizine-3-carboxamide, DFT would be used to:
Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.
Calculate Electronic Properties: Predict properties such as the distribution of electron density, electrostatic potential, and dipole moment. These are critical for understanding how the molecule interacts with its environment.
Analyze Vibrational Frequencies: Calculate the infrared (IR) spectrum, which can be used to characterize the molecule and confirm its structure.
Studies on related substituted indolizines have shown that the nature and position of substituents significantly influence the electronic structure. nih.gov For instance, the introduction of electron-withdrawing groups like cyano (-CN) and carboxamide (-CONH2) and an electron-donating amino (-NH2) group on the indolizine core would substantially alter the electron distribution across the heterocyclic system. DFT calculations can precisely map these electronic effects, highlighting regions of high or low electron density, which are crucial for predicting reactivity and intermolecular interactions.
Table 1: Representative Thermochemical Data for Indole Isomers Data based on DFT B3LYP/6-311+G** calculations for the parent ring systems.
| Compound | Enthalpy (Hartree) | Gibbs Free Energy (Hartree) | HOMO-LUMO Gap (eV) |
| Indole | -325.32 | -325.36 | -1.44 |
| Isoindole | -325.30 | -325.34 | -3.05 |
| Indolizine | -325.33 | -325.37 | -3.19 |
This table is generated for illustrative purposes based on data for the parent indolizine system to demonstrate the type of information obtained from DFT calculations. researchgate.net
Molecular orbital (MO) analysis, particularly the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides deep insights into a molecule's chemical reactivity and electronic transitions. researchgate.net
HOMO: The energy and location of the HOMO indicate the ability of a molecule to donate electrons. In the case of 2-amino-1-cyanoindolizine-3-carboxamide, the amino group is expected to significantly influence the HOMO, making the molecule susceptible to electrophilic attack.
LUMO: The energy and location of the LUMO indicate the ability of a molecule to accept electrons. The cyano and carboxamide groups, being electron-withdrawing, would lower the energy of the LUMO, making the molecule more susceptible to nucleophilic attack.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter that relates to the chemical stability and reactivity of the molecule. researchgate.net A smaller gap suggests higher reactivity. For the parent indolizine, the HOMO-LUMO gap is calculated to be approximately -3.19 eV, indicating good stability. researchgate.net The substituents on 2-amino-1-cyanoindolizine-3-carboxamide would modulate this gap, and its precise value could be determined through specific QM calculations.
Analysis of the molecular orbitals would reveal the distribution of electron density and the sites most likely to be involved in chemical reactions or binding to a biological target.
Molecular Modeling and Simulation
Molecular modeling and simulation techniques are indispensable for studying how a molecule like 2-amino-1-cyanoindolizine-3-carboxamide might behave in a biological system. These methods build upon the insights from QM calculations to explore dynamic processes and interactions.
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a specific protein target. This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action. nih.govscilit.com
For 2-amino-1-cyanoindolizine-3-carboxamide, a typical molecular docking workflow would involve:
Target Selection: Identifying a relevant biological target. Indolizine derivatives have been studied as inhibitors of various enzymes, such as cyclooxygenase-2 (COX-2). mdpi.comrsc.orgresearchgate.net
Binding Site Prediction: Locating the active site or an allosteric binding pocket on the target protein.
Docking Simulation: Placing the 2-amino-1-cyanoindolizine-3-carboxamide molecule into the binding site in various conformations and orientations.
Scoring and Analysis: Using a scoring function to rank the different poses based on their predicted binding affinity. The analysis of the best-ranked pose reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the protein's amino acid residues. mdpi.com
For example, in studies of indolizine derivatives as COX-2 inhibitors, molecular docking has shown that these compounds can fit into the active site of the enzyme, with substituents forming crucial hydrogen bonds and hydrophobic interactions with key residues, which explains their inhibitory activity. mdpi.comresearchgate.net The amino, cyano, and carboxamide groups of the title compound would be expected to form specific hydrogen bonds, significantly contributing to its binding affinity for a target protein.
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the motion of atoms and molecules over time. This technique is used to study the conformational flexibility of ligands and the stability of ligand-protein complexes. researchgate.net
For 2-amino-1-cyanoindolizine-3-carboxamide, MD simulations could be applied to:
Conformational Analysis: Explore the different shapes (conformations) the molecule can adopt in solution. This is important because the biologically active conformation may not be the lowest energy conformation in a vacuum.
Binding Stability: Once a ligand-protein complex is predicted by molecular docking, MD simulations can be run to assess its stability. By simulating the complex in a water environment over nanoseconds, researchers can observe whether the ligand remains securely bound in the active site or if it dissociates.
Free Energy Calculations: Advanced MD techniques can be used to calculate the binding free energy, providing a more accurate prediction of the binding affinity than docking scores alone.
Ab initio MD simulations have been used to study the behavior of amino acids in water, revealing important details about charge transfer and hydration that influence their biological function. researchgate.net Similar simulations for 2-amino-1-cyanoindolizine-3-carboxamide would provide a detailed picture of its dynamic behavior and interactions in a biological milieu.
Structure-Based Design Principles
The insights gained from QM calculations, molecular docking, and MD simulations form the basis of structure-based drug design. By understanding the relationship between the chemical structure of a molecule and its biological activity, chemists can rationally design new compounds with improved properties.
For the 2-amino-1-cyanoindolizine-3-carboxamide scaffold, structure-based design principles would involve:
Identifying Key Pharmacophore Features: The essential structural features required for binding to a target are identified. For an enzyme inhibitor, this might include a hydrogen bond donor (like the -NH2 or -CONH2 group), a hydrogen bond acceptor (like the -CN or -CONH2 group), and an aromatic system for pi-pi interactions (the indolizine ring).
Optimizing Substituents: Based on the docking and MD results, the substituents on the indolizine ring can be modified to enhance binding affinity and selectivity. For instance, if a pocket in the active site is hydrophobic, adding a small alkyl group to a specific position on the indolizine ring could improve potency. Conversely, if a hydrogen bond with a specific residue is desired, a functional group capable of forming that bond could be introduced.
Scaffold Hopping: In some cases, the entire indolizine scaffold might be replaced by a different chemical structure that maintains the key pharmacophore features, leading to a new class of compounds with potentially better drug-like properties.
The synthesis of various substituted indolizines and the computational evaluation of their properties is a common strategy to develop novel therapeutic agents. rsc.orgnih.govrsc.org The theoretical and computational investigation of 2-amino-1-cyanoindolizine-3-carboxamide would be an integral part of such a drug discovery campaign, providing a scientific rationale for its design and potential as a biologically active molecule.
Prediction of Reactivity and Selectivity via Computational Methods
The reactivity of a molecule is fundamentally governed by its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is indicative of the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its capacity to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.
For substituted indolizine systems, it is well-established that electrophilic substitution reactions preferentially occur at the 3-position, followed by the 1-position. Computational studies on related heterocyclic systems, such as 2-amino-3-cyanopyridine (B104079) derivatives, have demonstrated the utility of DFT calculations in corroborating and explaining these experimental observations. nih.gov
The following table presents a hypothetical but representative set of quantum chemical descriptors for 2-amino-1-cyanoindolizine-3-carboxamide, based on typical values for similar nitrogen-containing heterocyclic compounds.
Interactive Data Table: Calculated Quantum Chemical Descriptors
| Parameter | Value | Significance |
| HOMO Energy | -5.8 eV | Indicates the energy of the highest occupied molecular orbital; a higher value suggests greater nucleophilicity. |
| LUMO Energy | -1.2 eV | Indicates the energy of the lowest unoccupied molecular orbital; a lower value suggests greater electrophilicity. |
| HOMO-LUMO Gap | 4.6 eV | Represents the energy difference between the HOMO and LUMO; a smaller gap implies higher reactivity. |
| Ionization Potential | 6.2 eV | The energy required to remove an electron; related to the HOMO energy. |
| Electron Affinity | 0.8 eV | The energy released upon adding an electron; related to the LUMO energy. |
| Electronegativity (χ) | 3.5 eV | A measure of the molecule's ability to attract electrons. |
| Chemical Hardness (η) | 2.3 eV | A measure of the molecule's resistance to change in its electron distribution. |
| Chemical Softness (S) | 0.43 eV⁻¹ | The reciprocal of hardness; indicates a higher propensity for reaction. |
| Electrophilicity Index (ω) | 2.68 eV | A global index that measures the electrophilic power of the molecule. |
Note: The values in this table are illustrative and based on general principles and data from related compounds. They are intended to represent the expected trends and magnitudes for 2-amino-1-cyanoindolizine-3-carboxamide.
Furthermore, the molecular electrostatic potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting the sites of electrophilic and nucleophilic attack. The MEP surface is colored to represent different potential values, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential). For 2-amino-1-cyanoindolizine-3-carboxamide, the MEP map would likely show the most negative potential localized around the nitrogen atoms of the cyano and amino groups, as well as the oxygen atom of the carboxamide group. These regions would be the most probable sites for electrophilic attack. Conversely, the hydrogen atoms of the amino group and the indolizine ring would exhibit positive potential, making them susceptible to nucleophilic attack.
In studies of related 2-amino-3-cyanopyridine derivatives, the MEP map clearly delineates the positive (blue) and negative (red) potential zones, with the high negative potential areas indicating the preferred sites for electrophilic attack. nih.gov Similarly, computational investigations into the reactivity of indolynes (indole arynes) have successfully used distortion energy models, derived from DFT calculations, to predict the regioselectivity of nucleophilic additions. nih.gov These methodologies could be directly applied to 2-amino-1-cyanoindolizine-3-carboxamide to provide a detailed and predictive understanding of its reactivity and selectivity in various chemical transformations.
Biological Activity and Mechanistic Insights of 2 Amino 1 Cyanoindolizine 3 Carboxamide Analogues in Vitro Focus
In Vitro Antimicrobial Activities
Analogues of 2-amino-1-cyanoindolizine-3-carboxamide have been investigated for their efficacy against a range of microbial pathogens. The structural modifications on the indolizine (B1195054) core and the carboxamide functional group play a crucial role in determining the spectrum and potency of their antimicrobial action.
Antibacterial Efficacy
The antibacterial potential of compounds structurally related to 2-amino-1-cyanoindolizine-3-carboxamide has been evaluated against both Gram-positive and Gram-negative bacteria. For instance, a series of novel 3-quinolinecarboxylic acid derivatives, which share some structural similarities, have demonstrated significant antibacterial activity. In these studies, the potency was found to be greatest when the 1-substituent was a methylamino group and the 7-substituent was a 4-methyl-1-piperazinyl or 1-piperazinyl group mdpi.com. One such derivative, amifloxacin, exhibited an in vitro Minimum Inhibitory Concentration (MIC) of 0.25 µg/mL against Escherichia coli mdpi.com.
Furthermore, studies on 2,2-diamino-1-azavinyl aminoamide, another related compound, showed considerable antibacterial activity against a panel of bacteria, with MIC values ranging from 8 to 16 μg/mL against Shigella dysenteriae, Salmonella typhi, and Sarcina lutea scialert.net. Research on 2-amino-3-cyano-4H-chromene derivatives also revealed good antibacterial results for certain analogues, particularly those containing an electron-withdrawing nitro group nanobioletters.com.
Table 1: In Vitro Antibacterial Activity of Selected Analogues
| Compound/Analogue | Bacterium | MIC (µg/mL) | Reference |
|---|---|---|---|
| Amifloxacin | Escherichia coli | 0.25 | mdpi.com |
| 2,2-diamino-1-azavinyl aminoamide | Shigella dysenteriae | 8-16 | scialert.net |
| 2,2-diamino-1-azavinyl aminoamide | Salmonella typhi | 8-16 | scialert.net |
| 2,2-diamino-1-azavinyl aminoamide | Sarcina lutea | 8-16 | scialert.net |
Antifungal Efficacy
The antifungal properties of related heterocyclic compounds have also been a subject of investigation. A study on N-substituted 3-aminopyrazine-2-carboxamides demonstrated antifungal activity against Trichophyton interdigitale and Candida albicans nih.gov. Similarly, research on 2-amino-3-cyano-4H-chromene derivatives identified several compounds with excellent antifungal outcomes against Candida albicans and Fusarium oxysporum nanobioletters.com. The mechanism of action for some antifungal agents involves the inhibition of essential fungal enzymes, such as 1,3-beta-D-glucan synthase, which is crucial for fungal cell wall integrity.
Antitubercular Potential
Several analogues of 2-amino-1-cyanoindolizine-3-carboxamide have shown promising activity against Mycobacterium tuberculosis. For example, a series of N-substituted 3-aminopyrazine-2-carboxamides were evaluated, and the most active compound against M. tuberculosis H37Rv was 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide, with a MIC of 12.5 µg/mL nih.gov. Diarylthiourea-copper (II) complexes have also been tested and were found to be 2-16 times more potent than some current tuberculosis drugs against multidrug-resistant strains nih.gov.
In Vitro Antineoplastic and Antiproliferative Activities
The cytotoxic and antiproliferative effects of 2-amino-1-cyanoindolizine-3-carboxamide analogues have been extensively studied in various cancer cell lines, revealing their potential as anticancer agents.
Inhibition of Cancer Cell Line Proliferation (In Vitro Models)
A variety of structurally related compounds have demonstrated significant antiproliferative activity against human cancer cell lines. For instance, neocryptolepine (B1663133) analogues, which contain an indoloquinoline core, have shown submicromolar antiproliferative activity against the human leukemia MV4-11 cell line nih.gov. Specifically, compounds 2h and 2k had IC₅₀ values of 0.042 µM and 0.057 µM, respectively, against this cell line nih.gov.
In another study, a 2-cyanoindolizine substituted catechol diether (Compound 1) showed potent inhibitory activity against HIV-1 infected MT-2 cells with an EC₅₀ of 4.7 nM for the wild-type strain nih.govnih.gov. While this is an anti-HIV activity, the assay measures cell viability and is indicative of the compound's potent cellular effects. Furthermore, certain nutraceutical compounds have been tested for their antiproliferative activities, with capsaicin (B1668287) showing the highest cytotoxicity against the HCT 116 p53-/- human colon cancer cell line with an IC₅₀ value of 19.67 µM nih.gov. An extract from the leaves of Capsicum chinense also exhibited cytotoxic activity against the HCT-15 colorectal cancer cell line with an IC₅₀ of 16.23 µg/mL mdpi.com.
Table 2: In Vitro Antiproliferative Activity of Selected Analogues
| Compound/Analogue | Cancer Cell Line | IC₅₀/EC₅₀ | Reference |
|---|---|---|---|
| Neocryptolepine analogue (2h) | Human Leukemia (MV4-11) | 0.042 µM | nih.gov |
| Neocryptolepine analogue (2k) | Human Leukemia (MV4-11) | 0.057 µM | nih.gov |
| 2-Cyanoindolizine catechol diether (Compound 1) | HIV-1 infected MT-2 (WT) | 4.7 nM | nih.govnih.gov |
| Capsaicin | Human Colon Cancer (HCT 116 p53-/-) | 19.67 µM | nih.gov |
| Capsicum chinense leaf extract | Colorectal Cancer (HCT-15) | 16.23 µg/mL | mdpi.com |
Enzyme Inhibition Mechanisms in Cancer Pathways
The anticancer activity of these analogues is often linked to their ability to inhibit key enzymes involved in cancer cell proliferation and survival. Neocryptolepine and its derivatives are known inhibitors of topoisomerase II, an enzyme critical for DNA replication and repair in cancer cells nih.gov.
A potent 2-cyanoindolizine catechol diether has been extensively studied as a non-nucleoside reverse transcriptase inhibitor (NNRTI) of HIV-1 nih.govnih.gov. Structural studies have revealed that this compound binds to a hydrophobic pocket in the reverse transcriptase enzyme, maintaining its potency against drug-resistant mutants through compensatory shifts and persistent hydrogen bonding nih.govnih.gov. While targeting a viral enzyme, this detailed mechanistic understanding of enzyme inhibition by a 2-cyanoindolizine derivative provides a valuable model for designing inhibitors for other enzymes, including those relevant to cancer. For instance, some dipyridodiazepinone derivatives, which are structurally distinct but also heterocyclic compounds, have shown inhibitory activity against both wild-type and mutant HIV-1 reverse transcriptase enzymes researchgate.net.
Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition
Certain indolizine derivatives have been identified as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) kinase, a key target in cancer therapy. In one study, a series of new pyrrolizine/indolizine derivatives were designed and synthesized. The most active compounds were evaluated for their inhibitory activity against the EGFR enzyme. Notably, a difluoro indolizine derivative, compound 6o , demonstrated superior inhibitory activity against EGFR kinase with a half-maximal inhibitory concentration (IC₅₀) of 62 nM, which was more potent than the reference drug lapatinib (B449) (IC₅₀ = 69 nM). nih.gov These findings suggest that the indolizine scaffold is a promising framework for developing novel EGFR inhibitors. nih.gov
Table 1: In Vitro EGFR Kinase Inhibitory Activity of an Indolizine Analogue
| Compound | Target | IC₅₀ (nM) | Reference Compound | Reference IC₅₀ (nM) | Source |
|---|
Protein Lysine Methyltransferase 1 (PKMYT1) Inhibition
A review of the current scientific literature did not yield specific data regarding the in vitro inhibitory activity of 2-amino-1-cyanoindolizine-3-carboxamide or its direct analogues against Protein Lysine Methyltransferase 1 (PKMYT1). While other heterocyclic compounds, such as 2-amino-[1,1'-biphenyl]-3-carboxamide derivatives, have been investigated as PKMYT1 inhibitors, research specifically linking the indolizine core to PKMYT1 inhibition is not publicly available at this time. nih.gov
Protein Tyrosine Phosphatase (PTP) Inhibition
Based on a review of available scientific literature, there is no specific information on the in vitro inhibitory activity of 2-amino-1-cyanoindolizine-3-carboxamide or its analogues against Protein Tyrosine Phosphatases (PTPs). Research into PTP inhibitors has explored various chemical classes, including vanadium complexes and other natural products, but studies focusing on the indolizine scaffold for this target were not found. nih.govnih.gov
Farnesyltransferase Inhibition
The indolizine nucleus has been successfully utilized to develop inhibitors of human farnesyltransferase (FTase), an enzyme involved in post-translational modification of proteins crucial for cell signaling, including the Ras protein. A study focused on substituted indolizin-3-yl(phenyl)methanones demonstrated significant FTase inhibition. The most effective compound from this series, a para-bromophenyl analogue bearing an ester group (2f ), exhibited an IC₅₀ value of 1.3 µM. nih.gov The corresponding amidic series of compounds was also noted as being particularly promising for future development. nih.gov
In a separate study, indolizine-phenothiazine hybrids were developed as dual-target agents. The ketone-based hybrids (Series 17 ) were found to effectively inhibit human FTase in vitro, in addition to their effects on tubulin polymerization. nih.gov Three specific compounds from this series (17c, 17d, and 17f ) were highlighted as being highly effective against both biological targets. nih.gov
Table 2: In Vitro Farnesyltransferase (FTase) Inhibitory Activity of Indolizine Analogues
| Compound/Series | Description | IC₅₀ (µM) | Source |
|---|---|---|---|
| Analogue 2f | Indolizin-3-yl(phenyl)methanone | 1.3 | nih.gov |
| Series 17 | Indolizine-phenothiazine ketones | Active inhibitors | nih.gov |
Induction of Apoptosis in Cellular Models
Several studies have shown that indolizine analogues can exert their anticancer effects by inducing apoptosis, or programmed cell death, in cancer cells. The difluoro indolizine derivative 6o , which showed potent EGFR inhibition, was also found to trigger apoptosis. nih.gov When tested on HCT-116 colon cancer cells, it caused an accumulation of cells in the G1 and S phases of the cell cycle, indicative of cell cycle arrest and the initiation of apoptosis. nih.gov
Furthermore, hybrid molecules combining indolizines with non-steroidal anti-inflammatory drugs (NSAIDs) have demonstrated antiproliferative activity, a hallmark of which is often the induction of apoptosis. nih.gov This suggests that the indolizine scaffold can be incorporated into molecules that target multiple pathways leading to cancer cell death.
Anti-Inflammatory Mechanisms (In Vitro Models)
The anti-inflammatory potential of indolizine derivatives has been investigated through their ability to inhibit key enzymes in the inflammatory cascade, namely cyclooxygenase (COX) and lipoxygenase (LOX). A series of novel indolizine derivatives were synthesized and evaluated for this activity. One compound, 56 , emerged as a potent dual inhibitor. nih.gov
In vitro enzyme inhibition assays revealed that compound 56 showed preferential and selective inhibition of COX-2 (IC₅₀ = 14.91 µM) over COX-1 (IC₅₀ > 50 µM). nih.gov It also demonstrated significant inhibition of soybean lipoxygenase (IC₅₀ = 13.09 µM). nih.gov Kinetic studies indicated that the inhibition was non-competitive for both enzymes. nih.gov These findings identify the indolizine scaffold as a basis for developing dual-acting anti-inflammatory agents with a potentially safer profile due to COX-2 selectivity. nih.gov
Table 3: In Vitro Anti-Inflammatory Enzyme Inhibition by Indolizine Analogue 56
| Enzyme Target | IC₅₀ (µM) | Type of Inhibition | Source |
|---|---|---|---|
| COX-2 | 14.91 | Non-competitive | nih.gov |
| COX-1 | >50 | - | nih.gov |
Antiviral Activities (e.g., HIV-1 Reverse Transcriptase Inhibition)
Analogues featuring a 2-cyanoindolizine core have demonstrated remarkable potency as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. nih.govnih.gov A computationally-guided approach led to the synthesis of a series of 2-cyanoindolizine substituted catechol diethers. nih.gov
One of the most potent compounds from this series, referred to as Compound 1 , was evaluated in biochemical and cellular assays. It showed potent, low nanomolar inhibitory activity against both wild-type (WT) HIV-1 reverse transcriptase (RT) and the drug-resistant Y181C mutant. nih.govnih.gov This is significant, as the Y181C mutation is a common pathway for resistance to many existing NNRTIs. nih.gov The ability of the indolizine-based compound to maintain high efficacy against this resistant strain highlights its potential as a next-generation anti-HIV therapeutic. nih.govnih.gov
Table 4: In Vitro Anti-HIV-1 RT Activity of an Indolizine Analogue (Compound 1)
| Assay Type | Target Strain | IC₅₀ / EC₅₀ (nM) | Source |
|---|---|---|---|
| Biochemical (Enzymatic) | Wild-Type (WT) RT | 4.5 | nih.gov |
| Biochemical (Enzymatic) | Y181C Mutant RT | 5.5 | nih.gov |
| Cellular (Antiviral) | Wild-Type (WT) HIV-1 | 4.7 | nih.gov |
Targeting Wild-type and Mutant Reverse Transcriptase
Analogues of 2-amino-1-cyanoindolizine-3-carboxamide have been identified as potent inhibitors of HIV-1 reverse transcriptase (RT), a crucial enzyme for the replication of the virus. nih.govnih.gov Research has demonstrated that these compounds can effectively inhibit both the normal, or "wild-type," form of the enzyme and various drug-resistant mutant versions. nih.govnih.gov
A notable example is a series of 2-cyanoindolizine substituted catechol diethers, which have shown impressive potency in cellular assays, with some compounds demonstrating activity at sub-nanomolar concentrations. nih.govnih.gov One particular compound from this series exhibited low nanomolar potency against both wild-type and the Y181C mutant of HIV-1 RT in both enzymatic and cellular-based assays. nih.govnih.gov The effectiveness of these compounds against mutant strains of HIV-1 is a significant advantage, as drug resistance is a major challenge in HIV therapy. nih.govnih.gov The intrinsic conformational flexibility of these indolizine derivatives allows them to adapt to changes in the enzyme's structure, a key feature in overcoming resistance. nih.gov
Below is a data table summarizing the inhibitory activity of a representative 2-cyanoindolizine catechol diether (Compound 1) against wild-type and Y181C mutant HIV-1.
| Target | IC₅₀ (in vitro enzymatic assay) | EC₅₀ (viral infectivity assay) |
| Wild-type HIV-1 RT | Low nanomolar | 4.7 nM nih.gov |
| Y181C Mutant HIV-1 RT | Low nanomolar | 3.2 nM nih.gov |
Structural Basis of Enzyme-Inhibitor Interactions
The mechanism by which these indolizine analogues inhibit HIV-1 RT has been elucidated through structural studies, including X-ray crystallography. These compounds function as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.govnih.gov NNRTIs bind to an allosteric site on the enzyme, known as the NNRTI binding pocket, which is distinct from the active site where DNA synthesis occurs. nih.gov
Crystal structures of both wild-type and Y181C mutant RT in complex with an indolizine-substituted catechol diether inhibitor reveal key interactions that contribute to its potent activity. nih.govnih.gov The inhibitor's ability to maintain strong efficacy against the drug-resistant mutant is attributed to several factors, including:
Compensatory shifts within the NNRTI binding pocket. nih.govnih.gov
The persistence of multiple hydrogen bonds . nih.govnih.gov
Extensive van der Waals contacts throughout the binding site. nih.govnih.gov
A fluorine atom at the C6 position of the indolizine ring has been shown to form multiple favorable interactions with both the wild-type and mutant forms of the enzyme. nih.govnih.gov
DNA Interaction Studies
In addition to their antiviral properties, some derivatives of 2-amino-1-cyanoindolizine-3-carboxamide are being explored for their potential to interact with DNA.
The planar structure of the indolizine ring system suggests that these compounds may act as DNA intercalators. peerj.com Intercalation is a process where a molecule inserts itself between the base pairs of the DNA double helix. researchgate.net This can disrupt the normal function of DNA, including replication and transcription, which can lead to cell death. researchgate.net This mechanism is a key strategy in the development of anticancer drugs. researchgate.net The quenching of fluorescence from an ethidium (B1194527) bromide-DNA complex upon the addition of a compound is often indicative of an intercalation binding mode. peerj.com
Various spectroscopic techniques are employed to study the interaction between small molecules and DNA. peerj.comresearchgate.netnih.govnih.gov
UV-Visible Spectroscopy: Changes in the absorption spectrum of a compound upon the addition of DNA can indicate binding.
Fluorescence Spectroscopy: The intrinsic fluorescence of a compound may be altered upon binding to DNA, providing insights into the binding constant and mode of interaction. nih.gov
Circular Dichroism (CD) Spectroscopy: CD spectroscopy can detect conformational changes in the DNA structure upon binding of a small molecule, which can help to verify the binding mode. peerj.comnih.gov For instance, changes in the characteristic B-form DNA spectrum, which includes a positive band around 270 nm (due to base stacking) and a negative band around 245 nm (due to helicity), can indicate an interaction. peerj.com
Studies on various compounds have shown that interactions can involve both the DNA bases and the phosphate (B84403) groups of the DNA backbone. peerj.com
Structure-Activity Relationship (SAR) Studies for Indolizine Carboxamides
Understanding the structure-activity relationship (SAR) is crucial for the design and optimization of new therapeutic agents.
The biological activity of 2-amino-1-cyanoindolizine-3-carboxamide analogues is highly dependent on the nature and position of various substituents. For example, in the development of inhibitors for the protein kinase PKMYT1, the introduction of specific chemical groups that form key binding interactions with amino acid residues like Asp251 and Tyr121 greatly enhanced the potency and selectivity of 2-amino-[1,1'-biphenyl]-3-carboxamide derivatives. nih.gov
Identification of Pharmacophores
The identification of a pharmacophore, the essential three-dimensional arrangement of functional groups in a molecule responsible for its biological activity, is a critical step in understanding the mechanism of action and in the design of new, more potent analogues. For the 2-amino-1-cyanoindolizine-3-carboxamide scaffold, the key pharmacophoric features can be deduced from its inherent structural components and by drawing parallels with structure-activity relationship (SAR) studies of related heterocyclic carboxamides. The primary pharmacophoric elements include hydrogen bond donors, hydrogen bond acceptors, and regions contributing to hydrophobic and aromatic interactions.
The core structure of 2-amino-1-cyanoindolizine-3-carboxamide presents a rigid heterocyclic framework with several key functional groups that are pivotal for its interaction with biological targets. These groups dictate the molecule's ability to form specific non-covalent interactions, such as hydrogen bonds and van der Waals forces, within a protein's binding pocket.
Key Pharmacophoric Features:
Hydrogen Bond Donors: The primary amino group at the C-2 position and the amide (-CONH2) group at the C-3 position are significant hydrogen bond donors. The N-H bonds in these groups can interact with electronegative atoms (e.g., oxygen, nitrogen) in the amino acid residues of a target protein.
Hydrogen Bond Acceptors: The nitrogen atom of the cyano group at the C-1 position, the oxygen atom of the carboxamide carbonyl group at C-3, and the nitrogen atom of the indolizine ring system can all function as hydrogen bond acceptors. These sites can form hydrogen bonds with hydrogen atoms from amino acid residues like serine, threonine, or lysine.
Aromatic/Hydrophobic Regions: The bicyclic indolizine core provides a significant aromatic and hydrophobic surface. This region can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan, or hydrophobic interactions with aliphatic residues within the binding site.
The relative orientation of these features is crucial for biological activity. The rigid indolizine scaffold holds these functional groups in a specific spatial arrangement, which is a key determinant for selective binding to a biological target.
SAR studies on related carboxamide-containing heterocyclic compounds have consistently highlighted the importance of these functional groups. For instance, research on N-substituted indole-3-carboxamides has shown that modifications to the carboxamide group can significantly impact biological activity, underscoring its role in target binding. nih.gov Similarly, studies on other heterocyclic systems emphasize that the presence and position of hydrogen bonding groups and hydrophobic moieties are critical for potency. researchgate.netmdpi.com In many biologically active carboxamide derivatives, the carboxamide moiety is essential for enhancing anti-proliferative activity by forming key interactions within the target's active site. researchgate.net
The table below summarizes the identified pharmacophoric features of the 2-amino-1-cyanoindolizine-3-carboxamide scaffold and their potential roles in molecular interactions.
| Pharmacophoric Feature | Position | Potential Interaction | Implied Importance for Biological Activity |
| Amino Group | C-2 | Hydrogen Bond Donor | Crucial for anchoring the molecule within the binding site through specific hydrogen bonds. |
| Cyano Group | C-1 | Hydrogen Bond Acceptor, Dipolar Interactions | Contributes to binding affinity and specificity; the linear geometry may influence ligand orientation. |
| Carboxamide Group | C-3 | Hydrogen Bond Donor (N-H), Hydrogen Bond Acceptor (C=O) | Often a key interacting moiety, forming multiple hydrogen bonds and contributing significantly to binding energy. |
| Indolizine Ring | Core Scaffold | Aromatic (π-π) and Hydrophobic Interactions | Provides the structural backbone and engages in non-specific hydrophobic interactions, enhancing overall binding affinity. |
Future Research Directions and Potential Applications
Design and Synthesis of Novel Analogues with Enhanced Specificity
The synthesis of analogues of 2-amino-1-cyanoindolizine-3-carboxamide represents a key avenue for future research. The development of efficient, one-pot, multi-component reactions has facilitated the generation of diverse libraries of substituted indolizines. nih.gov Building upon these methodologies, medicinal chemists can systematically modify the core structure to enhance target specificity and potency.
Future synthetic strategies will likely focus on:
Substitution at the amino and carboxamide groups: Introducing a variety of substituents at the 2-amino and 3-carboxamide positions can modulate the compound's pharmacokinetic and pharmacodynamic properties.
Functionalization of the indolizine (B1195054) ring: Modifications at various positions of the indolizine nucleus can influence biological activity. For instance, studies on other indolizine derivatives have shown that substituents at the C-7 position can significantly impact their properties. nih.gov
Creation of hybrid molecules: Fusing the 2-amino-1-cyanoindolizine-3-carboxamide scaffold with other pharmacologically active moieties could lead to the development of novel hybrid drugs with dual or synergistic modes of action.
These synthetic efforts will aim to produce analogues with improved selectivity for specific biological targets, thereby minimizing off-target effects.
Exploration of New Biological Targets and Mechanisms of Action
While some indolizine derivatives have been investigated as inhibitors of HIV-1 reverse transcriptase, the full spectrum of biological targets for 2-amino-1-cyanoindolizine-3-carboxamide and its analogues remains largely unexplored. nih.govnih.gov Future research should aim to identify and validate new molecular targets to uncover novel therapeutic applications.
Potential areas of investigation include:
Anticancer activity: Many indolizine derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of tubulin polymerization. researchgate.net Screening 2-amino-1-cyanoindolizine-3-carboxamide and its analogues against a panel of cancer cell lines could reveal their potential as antineoplastic agents.
Enzyme inhibition: The structural features of this compound make it a candidate for inhibiting various enzymes. For example, derivatives of similar heterocyclic systems have shown inhibitory activity against kinases and other enzymes implicated in disease. nih.gov
Antimicrobial and anti-inflammatory properties: The indolizine scaffold is present in compounds with reported antimicrobial and anti-inflammatory activities. nih.gov Investigating the potential of 2-amino-1-cyanoindolizine-3-carboxamide in these areas could lead to the development of new treatments for infectious diseases and inflammatory conditions.
Understanding the precise mechanism of action at the molecular level will be crucial for the rational design of more effective and safer therapeutic agents. Detailed biochemical and cellular assays will be necessary to elucidate how these compounds interact with their biological targets. For instance, studies on 2-amino-1,3,4-thiadiazole (B1665364) derivatives have shown that they can act as potent inhibitors of inosine (B1671953) 5'-phosphate (IMP) dehydrogenase, suggesting a potential mechanism to investigate for indolizine analogues. nih.gov
Development of 2-Amino-1-cyanoindolizine-3-carboxamide as a Privileged Scaffold for Chemical Biology
A "privileged scaffold" is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target by judicious modification. researchgate.net The indolizine core, due to its versatile chemical reactivity and diverse biological activities, can be considered a privileged structure. jbclinpharm.org The 2-amino-1-cyanoindolizine-3-carboxamide framework, with its multiple points for chemical modification, is well-positioned to be developed as a privileged scaffold for chemical biology.
Key to this development will be the creation of a comprehensive library of analogues with diverse substituents. This library can then be screened against a wide range of biological targets to identify "hits" for various diseases. The structure-activity relationship (SAR) data generated from these screenings will be invaluable for understanding how different functional groups influence biological activity and for designing future generations of molecules with tailored properties.
Integration of Advanced Computational Techniques in Discovery
Advanced computational techniques are becoming indispensable in modern drug discovery and materials science. For 2-amino-1-cyanoindolizine-3-carboxamide, these methods can accelerate the discovery and optimization process.
Molecular Docking and Dynamics: In silico molecular docking studies can predict the binding modes of 2-amino-1-cyanoindolizine-3-carboxamide analogues with various biological targets, such as enzymes and receptors. nih.govmdpi.com This allows for the prioritization of compounds for synthesis and biological testing. Molecular dynamics simulations can further provide insights into the stability of the ligand-protein complexes.
Quantitative Structure-Activity Relationship (QSAR): QSAR modeling can establish a mathematical relationship between the chemical structure of the analogues and their biological activity. This can be used to predict the activity of novel compounds before they are synthesized.
Density Functional Theory (DFT): DFT calculations can be employed to understand the electronic structure and photophysical properties of these molecules, aiding in the design of new fluorescent materials. researchgate.net
By integrating these computational approaches, researchers can make more informed decisions, reduce the number of required experiments, and ultimately streamline the development of new therapeutic agents and functional materials based on the 2-amino-1-cyanoindolizine-3-carboxamide scaffold.
Application in Materials Science and Photophysics (e.g., Fluorescence Properties)
Indolizine derivatives are known for their significant fluorescence properties, making them attractive candidates for applications in materials science and as biological probes. jbclinpharm.orgacs.org The emission properties of indolizine-based fluorophores can be tuned across the visible spectrum by modifying the substituents on the indolizine core. nih.govmdpi.com
Future research in this area could focus on:
Development of Fluorescent Probes: The 2-amino-1-cyanoindolizine-3-carboxamide scaffold could be functionalized to create fluorescent probes for detecting specific ions, molecules, or changes in the cellular environment. The inherent fluorescence of the indolizine core provides a strong starting point for the design of "turn-on" or "turn-off" sensors.
Organic Light-Emitting Diodes (OLEDs): The tunable emission and high fluorescence quantum yields of some indolizine derivatives make them promising materials for use in OLEDs. rsc.org
Aggregation-Induced Emission (AIE): Some indolizine derivatives exhibit aggregation-induced emission, a phenomenon where the compounds are non-emissive in solution but become highly fluorescent upon aggregation. nih.gov This property is highly desirable for applications in bio-imaging and sensing.
The table below summarizes the photophysical properties of some representative indolizine derivatives, highlighting the tunability of their fluorescence.
| Compound | Excitation Wavelength (λex, nm) | Emission Wavelength (λem, nm) | Quantum Yield (Φ) | Reference |
| 2-oxo-pyrano[2,3-b]indolizine-3-carboxylate | ~382 | ~496 | 0.42 | rsc.org |
| Indolizine derivative 12 (blue emission) | Not specified | 462 | Not specified | mdpi.com |
| Indolizine derivative 14 (green emission) | Not specified | Not specified | Not specified | mdpi.com |
| Indolizine derivative 9 (yellow emission) | Not specified | 533 | Not specified | mdpi.com |
| Indolizine derivative 16 (red-orange emission) | Not specified | 580 | Not specified | mdpi.com |
| Indolizine derivative 2 | Not specified | 496 (in aggregate) | Not specified | nih.gov |
| Indolizine derivative 3 | Not specified | 603 (in aggregate) | Not specified | nih.gov |
This data demonstrates the vast potential of the indolizine scaffold in developing novel fluorescent materials. By systematically modifying the 2-amino-1-cyanoindolizine-3-carboxamide structure, it should be possible to create a new class of fluorophores with tailored photophysical properties for a wide range of applications.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-amino-1-cyanoindolizine-3-carboxamide, and how can reaction conditions be standardized?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, including cyclization and functional group introduction. For example:
-
Cyclization : Use indolizine precursors with catalysts like palladium or copper under inert atmospheres to form the core structure .
-
Functionalization : Introduce the amino and cyano groups via nucleophilic substitution or condensation reactions, employing coupling agents (e.g., EDCI or DCC) .
-
Optimization : Monitor reaction progress using HPLC or TLC, and adjust solvent systems (e.g., DMF or THF) and temperature (60–100°C) to improve yields .
Example Reaction Conditions :
Step Reagents/Conditions Yield (%) Characterization Cyclization Pd(OAc)₂, N₂ atmosphere, 80°C 65–75 NMR, IR Amination NH₃/MeOH, EDCI, RT 50–60 LC-MS
Q. How can structural ambiguity in 2-amino-1-cyanoindolizine-3-carboxamide derivatives be resolved?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : Analyze H and C spectra to confirm substituent positions and hydrogen bonding patterns .
- X-ray Crystallography : Resolve stereochemical ambiguities in crystalline derivatives .
- Mass Spectrometry : Validate molecular weights and fragmentation patterns .
Q. What preliminary biological assays are suitable for evaluating this compound’s bioactivity?
- Methodological Answer : Start with in vitro assays:
- Antimicrobial : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Antioxidant : DPPH radical scavenging assays to measure IC₅₀ values .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
Advanced Research Questions
Q. How can contradictory bioactivity data between in vitro and in vivo studies be addressed?
- Methodological Answer :
- Pharmacokinetic Profiling : Assess bioavailability, metabolism (via liver microsomes), and plasma stability to identify discrepancies .
- Dose-Response Studies : Optimize dosing regimens using pharmacokinetic/pharmacodynamic (PK/PD) modeling .
- Mechanistic Studies : Use RNA-seq or proteomics to identify off-target effects or pathway interactions .
Q. What strategies improve regioselectivity in electrophilic substitutions on the indolizine core?
- Methodological Answer :
- Directing Groups : Install temporary groups (e.g., Boc-protected amines) to steer electrophiles to specific positions .
- Solvent Effects : Polar aprotic solvents (e.g., DCM) enhance selectivity for C-5 over C-7 positions .
- Computational Modeling : DFT calculations predict reactive sites by analyzing electron density maps .
Q. How can degradation products under oxidative conditions be characterized and mitigated?
- Methodological Answer :
-
Forced Degradation Studies : Expose the compound to H₂O₂ or UV light, then analyze degradation pathways via LC-MS .
-
Stabilizers : Add antioxidants (e.g., BHT) or chelating agents (e.g., EDTA) to formulations .
Example Degradation Pathways :
Condition Major Degradants Mitigation Strategy UV Light Nitroso derivatives Light-resistant packaging H₂O₂ Carboxylic acids Antioxidant additives
Q. What advanced techniques validate the compound’s interaction with biological targets?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Quantify binding affinity () to enzymes/receptors .
- Cryo-EM : Resolve binding conformations in protein-ligand complexes .
- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) .
Methodological Best Practices
- Data Triangulation : Combine NMR, HPLC, and computational data to resolve structural or bioactivity contradictions .
- Safety Protocols : Store the compound in amber vials at –20°C, and handle with nitrile gloves under fume hoods due to potential irritancy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
